NVR 3-778

Vue d'ensemble

Description

NVR 3-778 est un modulateur de l'assemblage de la capside de première classe qui a démontré une activité antivirale significative contre le virus de l'hépatite B. Ce composé appartient à la classe des sulfamoylbenzamides et s'est avéré prometteur pour inhiber la génération de particules virales infectieuses contenant de l'ADN du virus de l'hépatite B .

Méthodes De Préparation

La synthèse de NVR 3-778 implique une série de réactions chimiques conçues pour produire la structure de sulfamoylbenzamide souhaitéeLes méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en garantissant la rentabilité et la possibilité de mise à l'échelle .

Analyse Des Réactions Chimiques

Prodrug Derivatization Reactions

To improve water solubility, NVR 3-778 was converted into prodrugs via esterification and phosphorylation:

-

Carboxylic acid prodrugs (N6–N8) : Reacted with cyclic anhydrides (e.g., succinic, glutaric, or diglycolic anhydride) under 4-dimethylaminopyridine (DMAP) catalysis .

-

Phosphate prodrug (N5) : Synthesized by reacting this compound with dibenzyl diisopropylphosphoramidite, followed by benzyl group removal via hydrogenolysis .

Key Solubility Data for Prodrug N6 vs. This compound

| pH Condition | N6 Solubility (µg/mL) | This compound Solubility (µg/mL) | Fold Increase |

|---|---|---|---|

| 2.0 | 695 | 3.82 | 182× |

| 7.0 | 7,500 | 24.02 | 312× |

| 7.4 | 4,416 | 4.84 | 912× |

Structural Modifications and SAR Studies

Modifications to the benzamide core of this compound revealed critical structure-activity relationships :

-

Fluorine at position 4 : Essential for antiviral activity. Removal reduced potency (EC₅₀ > 3.30 µM vs. 0.40 µM for this compound) .

-

Position 6 substitutions :

-

Bromine at position 5 : Led to inactivity (EC₅₀ > 3.30 µM) .

SAR of Benzamide Core Modifications

| Modification Position | Substituent | EC₅₀ (µM) | Outcome |

|---|---|---|---|

| 4 | -F | 0.40 | Active |

| 4 | -H | >3.30 | Inactive |

| 6 | -OCH₃ | >3.30 | Inactive |

| 6 | -SCH₃ | 2.05 | Partial activity |

Metabolic Stability and Conversion

-

Plasma stability : this compound showed 85% remaining after 2 hours in plasma, while prodrug N6 remained >99% intact .

-

In vivo conversion : Oral administration of prodrug N6 in rats resulted in rapid conversion to this compound (tₘₐₓ = 1 hour), with improved pharmacokinetics :

| Parameter | N6 (Prodrug) | This compound |

|---|---|---|

| t₁/₂ (h) | 1.92 ± 0.227 | 1.40 ± 0.250 |

| Cₘₐₓ (ng/mL) | 747 ± 104 | 1,161 ± 261 |

| AUC₀–inf (ng·h/mL) | 2,222 ± 935 | 3,937 ± 948 |

Binding Interactions and Molecular Dynamics

This compound binds to the HBV core protein’s hydrophobic pocket, forming hydrogen bonds with residues Trp102 and Thr128 :

-

Key interactions :

-

Nonpolar interactions : Dominant contribution (~−53 kcal/mol) compared to electrostatic interactions (~−17 kcal/mol) .

Stability Under Biochemical Conditions

Applications De Recherche Scientifique

Preclinical Studies

Preclinical studies have demonstrated that NVR 3-778 exhibits potent antiviral activity against various HBV genotypes. The compound has been tested in HepG2.2.15 cells, showing an effective concentration (EC50) of approximately 0.40 µM for inhibiting infectious HBV DNA production .

Key Findings from Preclinical Research:

- Antiviral Activity : this compound inhibited HBV replication and reduced the production of HBV DNA and RNA in vitro.

- Combination Therapy : When combined with nucleos(t)ide analogs, this compound displayed additive or synergistic effects, enhancing overall antiviral efficacy .

- Resistance Mutations : The presence of specific mutations in the core protein can confer resistance to this compound, indicating the need for careful monitoring in clinical settings .

Clinical Applications

Clinical trials have further validated the safety and efficacy of this compound in patients with chronic HBV infection. A phase 1b trial highlighted its tolerability and ability to significantly reduce serum levels of HBV DNA when administered alone or in combination with pegylated interferon.

Key Clinical Trial Outcomes:

- Efficacy : In trials involving up to 73 patients, this compound led to a mean reduction in HBV DNA levels by as much as 1.97 log10 IU/mL when combined with pegylated interferon .

- Safety Profile : The compound was well tolerated with no significant adverse effects reported, making it a promising candidate for further development .

| Study Phase | Patient Count | Treatment Regimen | Mean Reduction in HBV DNA |

|---|---|---|---|

| Phase 1b | 73 | This compound + pegIFN | 1.97 log10 IU/mL |

| Phase 1 | Varied | This compound alone | Up to 1.72 log10 IU/mL |

| Phase 1 | Varied | pegIFN alone | Up to 1.06 log10 IU/mL |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and metabolic stability. Studies have shown that serum levels exceeding 100 µM can be achieved in animal models, supporting its potential for effective dosing in humans .

Pharmacokinetic Highlights:

- Bioavailability : High oral bioavailability allows for effective dosing strategies.

- Serum Levels : Achievable serum concentrations are conducive to antiviral efficacy.

Mécanisme D'action

NVR 3-778 exerts its effects by targeting the core protein of the hepatitis B virus, inhibiting pregenomic RNA encapsidation, viral replication, and the production of hepatitis B virus DNA- and RNA-containing particles. The compound binds to the core protein, inducing capsid assembly and preventing the formation of infectious virus particles. This mechanism disrupts the viral life cycle and reduces the viral load in infected patients .

Comparaison Avec Des Composés Similaires

NVR 3-778 est unique parmi les modulateurs de l'assemblage de la capside en raison de son affinité de liaison spécifique et de sa puissance antivirale. Des composés similaires comprennent :

Phénylacrylamides : Ces composés ciblent également l'assemblage de la capside mais présentent des caractéristiques structurelles et des sites de liaison différents.

Hétéroaryldihydropyrimidines : Ces composés partagent un mécanisme d'action similaire mais diffèrent par leur structure chimique et leurs propriétés pharmacocinétiques.

Pyridazinones : Ces composés constituent une autre classe de modulateurs de l'assemblage de la capside avec des caractéristiques chimiques et des profils d'activité antivirale distincts

This compound se distingue par sa pharmacocinétique favorable, son profil de sécurité et son efficacité dans les études précliniques et cliniques, ce qui en fait un candidat prometteur pour un développement et une utilisation thérapeutique ultérieurs .

Activité Biologique

NVR 3-778 is a first-in-class capsid assembly modulator (CAM) that has shown promising antiviral activity against the hepatitis B virus (HBV). This compound targets the viral core protein, inhibiting HBV replication and demonstrating potential in treating chronic hepatitis B infections. The following sections provide a detailed examination of its biological activity, including preclinical and clinical findings, pharmacokinetics, and case studies.

This compound operates by binding to the HBV core protein, leading to the disruption of viral capsid assembly. This action inhibits the encapsidation of pregenomic RNA and subsequently reduces the production of infectious HBV particles. Key findings include:

- Targeting Core Protein : this compound effectively induces capsid-like particle formation in vitro, which can be visualized through electron microscopy .

- Inhibition of Viral Replication : The compound has shown a mean effective concentration (EC50) of 0.40 µM in HepG2.2.15 cells, indicating its potency against HBV replication .

Preclinical Studies

Preclinical evaluations have demonstrated this compound's antiviral efficacy across various HBV genotypes (A-H) and its ability to overcome resistance associated with nucleos(t)ide analogs. Notable results include:

- Efficacy Against HBV DNA : In primary human hepatocytes, this compound exhibited EC50 values of 0.81 µM against HBV DNA and between 3.7 and 4.8 µM against HBV antigens and intracellular RNA .

- Pharmacokinetics : Animal studies revealed high oral bioavailability and metabolic stability, with serum levels exceeding 100 µM achieved in mice, supporting further in vivo efficacy studies .

Clinical Trials

This compound has undergone phase 1 clinical trials to assess its safety and antiviral activity in humans. Key findings from these trials include:

- Study Design : A multicenter trial involving HBeAg-positive patients with chronic HBV infection assessed various dosing regimens (100 mg to 1000 mg) over a four-week period .

- Results : Significant reductions in serum levels of HBV DNA were observed, particularly in patients receiving combination therapy with pegylated interferon (pegIFN), achieving a mean reduction of 1.97 log10 IU/mL compared to lower reductions with monotherapies .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for therapeutic use:

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Serum Concentration Achieved | >100 µM |

| EC50 for HBV DNA | 0.40 µM |

| EC50 for HBV Antigens | 3.7 - 4.8 µM |

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

- Combination Therapy : In patients receiving this compound with pegIFN, enhanced reductions in both HBV DNA and RNA levels were documented, reinforcing the compound's potential as part of combination therapy strategies .

- Safety Profile : Across multiple studies, this compound was well tolerated with no significant adverse effects reported, highlighting its safety for chronic HBV patients .

Propriétés

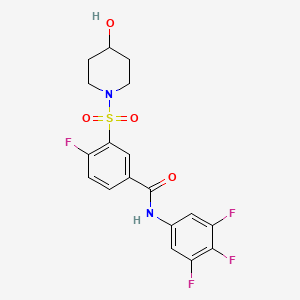

IUPAC Name |

4-fluoro-3-(4-hydroxypiperidin-1-yl)sulfonyl-N-(3,4,5-trifluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N2O4S/c19-13-2-1-10(18(26)23-11-8-14(20)17(22)15(21)9-11)7-16(13)29(27,28)24-5-3-12(25)4-6-24/h1-2,7-9,12,25H,3-6H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMFSVNFPUPGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445790-55-5 | |

| Record name | Benzamide, 4-fluoro-3-[(4-hydroxypiperidin-1-yl)sulfonyl]-N-(3,4,5-trifluorophenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.